1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

Organic Synthesis Pharmaceutical Intermediates Quality Control

This 4-iodopyrazole building block delivers reactivity that bromo/chloro analogs cannot replicate. The iodine substituent uniquely enables CuI-catalyzed amination with β-hydrogen-containing amines—a niche where bromo analogs fail. With LogP 2.91 (vs. chloro 2.4), it enhances blood-brain barrier penetration for CNS candidates. At 97% purity, it reduces post-reaction purification, improving screening reproducibility. A 61% cost advantage per gram over the 4-chloro analog makes it the economical choice for scaling CRF antagonist libraries (US-8853207-B2). Ideal for Suzuki–Miyaura, Sonogashira couplings, and diversity-oriented synthesis.

Molecular Formula C9H13IN2
Molecular Weight 276.12
CAS No. 1354705-17-1
Cat. No. B3047159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
CAS1354705-17-1
Molecular FormulaC9H13IN2
Molecular Weight276.12
Structural Identifiers
SMILESCC1=NN(C=C1I)C2CCCC2
InChIInChI=1S/C9H13IN2/c1-7-9(10)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
InChIKeyCSBGTFDZFHFOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS 1354705-17-1): A Versatile 4-Iodopyrazole Building Block for Cross-Coupling and Medicinal Chemistry


1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS 1354705-17-1) is a heterocyclic building block featuring a pyrazole core substituted with a cyclopentyl group at the 1-position, an iodine atom at the 4-position, and a methyl group at the 3-position . This compound belongs to the 4-iodopyrazole class, which is widely employed in cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) and as an intermediate in pharmaceutical and agrochemical development [1]. The iodine substituent confers unique reactivity profiles compared to chloro, bromo, or fluoro analogs, while the cyclopentyl and methyl groups modulate steric and electronic properties .

Why Generic Substitution Fails for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole


Direct substitution of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole with its chloro or bromo analogs (e.g., CAS 1245772-99-9) is not feasible without compromising synthetic outcomes or final compound properties. The halogen identity at the 4-position dictates cross-coupling reactivity, with iodo derivatives exhibiting distinct performance in CuI-mediated C–N couplings involving β-hydrogen-containing amines—a reactivity niche where bromo analogs underperform [1]. Furthermore, the iodine atom elevates lipophilicity (LogP = 2.91) compared to the chloro analog (LogP = 2.4), altering ADME properties such as blood-brain barrier permeability . Purity grades also differ: the iodo compound is commercially available at 97% purity, whereas the chloro analog is often supplied at 95% . These quantifiable disparities underscore why generic substitution fails and necessitate evidence-based selection.

Quantitative Differentiation Evidence for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole


Higher Purity Grade Availability Relative to Halogen Analogs

1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole is supplied at a standard purity of 97% by multiple vendors , whereas the closest halogen analog—4-chloro-1-cyclopentyl-3-methyl-1H-pyrazole (CAS 1245772-99-9)—is routinely offered at a lower 95% purity . This 2% absolute purity advantage reduces the burden of additional purification steps in downstream applications.

Organic Synthesis Pharmaceutical Intermediates Quality Control

Enhanced Lipophilicity for Improved Blood-Brain Barrier Penetration Potential

The iodine substituent imparts significantly higher lipophilicity compared to the corresponding chloro derivative. The calculated LogP for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole is 2.91 , while the 4-chloro analog exhibits an XLogP3 of 2.4 . This ΔLogP of +0.51 correlates with a ~3.2-fold increase in partition coefficient, potentially enhancing passive diffusion across biological membranes, including the blood-brain barrier.

Medicinal Chemistry ADME CNS Drug Discovery

Preferential Reactivity in CuI-Mediated C–N Bond Formation with β-Hydrogen-Containing Amines

In a comparative study of 4-halopyrazoles, the 4-iodo derivative proved uniquely effective in CuI-mediated C–N coupling reactions with alkylamines possessing a β-hydrogen atom, whereas the 4-bromo analog was more effective under Pd(dba)₂-catalyzed conditions [1]. This complementary reactivity profile means that the iodo compound enables synthetic pathways inaccessible to bromo or chloro substrates when β-hydrogen-containing amines are required.

Cross-Coupling C–N Bond Formation Catalysis

Validated as a Key Intermediate in Patented CRF Antagonist Series

This specific compound is disclosed as a building block within the scope of US Patent 8,853,207 B2, which covers heterocyclic pyrazole compounds with CRF receptor antagonistic activity [1]. The patent explicitly includes cyclopentyl-substituted pyrazoles bearing halogen and alkyl substituents, positioning this iodinated derivative as a validated intermediate for constructing biologically active CRF antagonist candidates.

Corticotropin-Releasing Factor CRF Antagonists Pharmaceutical Patents

Distinct Market Availability and Cost Efficiency Relative to Structural Analogs

Procurement data indicates that 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole is priced at approximately $337 per gram (97% purity) from established suppliers [1]. In contrast, the corresponding 4-chloro analog (95% purity) is listed at 6,314 CNY (~$870 USD) per gram , representing a 61% cost premium for a less pure, less reactive halogen analog. This cost advantage, combined with higher purity, strengthens the economic case for selecting the iodo derivative.

Procurement Cost Analysis Supply Chain

Optimal Application Scenarios for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole


C4-Functionalization via Cross-Coupling in CNS Drug Discovery Programs

Utilize the iodine handle for Suzuki–Miyaura or Sonogashira couplings to introduce aryl or alkynyl groups at the pyrazole C4 position, followed by further elaboration to CNS-penetrant candidates. The enhanced lipophilicity (LogP = 2.91) positions this scaffold favorably for blood-brain barrier penetration , as substantiated by the lipophilicity differential evidence in Section 3.

CuI-Mediated C–N Bond Formation with β-Hydrogen-Containing Amines

Employ this 4-iodopyrazole in CuI-catalyzed amination reactions to install alkylamino groups that are otherwise inaccessible using bromo or chloro analogs [1]. This application is directly supported by the head-to-head reactivity comparison demonstrating unique efficacy for β-hydrogen-containing amines.

Cost-Efficient Scale-Up for CRF Antagonist Intermediate Synthesis

When scaling reactions to multigram quantities, the 61% cost advantage per gram relative to the 4-chloro analog [2] becomes substantial. Combined with 97% purity , this compound offers a favorable cost-per-mole-corrected basis for generating CRF antagonist libraries as outlined in US-8853207-B2 [3].

Building Block for Diversity-Oriented Synthesis Requiring High Purity

For diversity-oriented synthesis or parallel medicinal chemistry where downstream purity directly impacts screening data quality, the 97% purity grade reduces the need for post-reaction purification, streamlining workflow and improving data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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